Regioisomeric Thiophene Attachment: 2-Thienyl vs. 3-Thienyl Impact on Electronic Profile
The target compound bears a thiophene ring linked via the 2-position (thiophen-2-yl), whereas the closest commercially cataloged analog uses the 3-position (thiophen-3-yl, CAS 2098071-86-2) . In the thiophene series, the 2-isomer generally exhibits a lower oxidation potential and a more negative electrostatic potential on the sulfur atom compared to the 3-isomer, which can translate into different affinities for sulfur-directed interactions in biological targets [1]. Although direct experimental binding data for these two specific compounds are absent, this electronic distinction provides a testable hypothesis for target engagement differentiation.
| Evidence Dimension | Electronic property (estimated) |
|---|---|
| Target Compound Data | Thiophene attached at C2 |
| Comparator Or Baseline | Thiophene attached at C3 (CAS 2098071-86-2) |
| Quantified Difference | No quantitative experimental data available; qualitative electronic difference predicted by thiophene regioisomerism |
| Conditions | N/A (theoretical inference) |
Why This Matters
For projects where sulfur-mediated interactions (e.g., with heme iron, metal ions, or cysteine residues) are hypothesized, the 2-thienyl isomer offers a distinct electronic environment that cannot be replicated by the 3-thienyl variant.
- [1] Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th ed. Wiley, 2010. (General reference on thiophene regioisomer properties.) View Source
